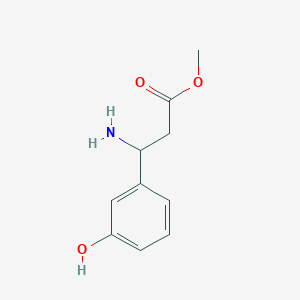
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid and features both an amino group and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 3-amino-3-(3-hydroxyphenyl)propanoate typically begins with the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms methyl 3-hydroxybenzoate.
Amination: The next step involves the amination of methyl 3-hydroxybenzoate. This can be achieved by reacting the ester with ammonia or an amine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced, especially at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases.
Medicine:
Drug Development: Due to its structural features, it is explored as a potential scaffold for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Polymer Production: It can be used in the production of specialty polymers and resins, offering unique properties due to the presence of both amino and hydroxy groups.
Wirkmechanismus
The mechanism of action of methyl 3-amino-3-(3-hydroxyphenyl)propanoate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in inflammation, neurotransmission, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-3-(4-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTQBYLORMXXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
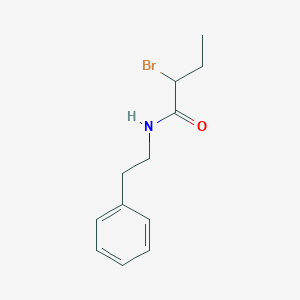
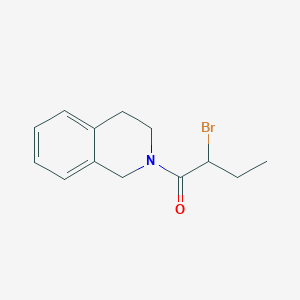
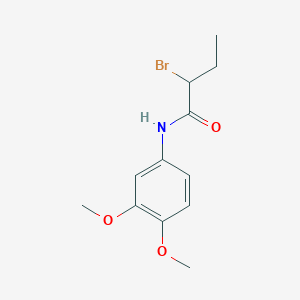
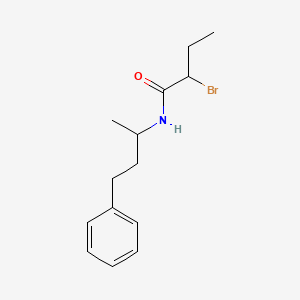


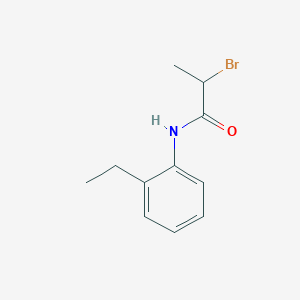
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
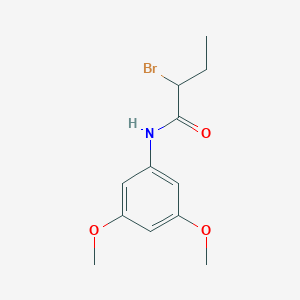
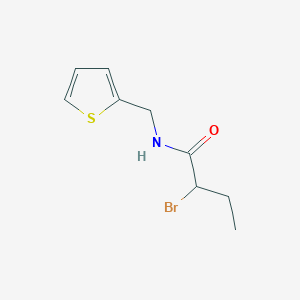
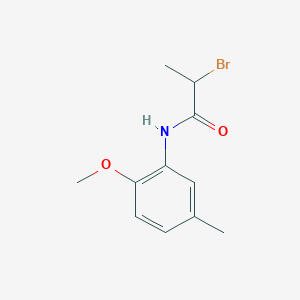
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
